tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core modified with a tert-butyl carbamate group at the 8-position and allyl/amino substituents at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing pan-Ras inhibitors and kinase degraders . Its stereochemistry (endo/exo) and substituent positioning significantly influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-8-15(16)9-11-6-7-12(10-15)17(11)13(18)19-14(2,3)4/h5,11-12H,1,6-10,16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVSGKZXURVDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various stereoselective transformations starting from acyclic precursors . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of various biologically active compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, potentially modulating their activity and influencing neurological pathways. This interaction can lead to various biological effects, depending on the specific receptor subtype and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
- tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3) Structure: Endo configuration of the 3-amino group. Role: Precursor for bioactive molecules; higher steric accessibility of the amino group enhances binding affinity in kinase inhibitors .
- tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8) Structure: Exo configuration reduces steric hindrance, favoring synthetic scalability (98% purity available) .
Functional Group Modifications
Amino vs. Hydroxy Substituents
- tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
- tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 856900-26-0) Impact: Cyano group introduces electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
Ketone and Trifluoroacetyl Derivatives
- tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6) Role: Ketone at 3-position serves as a precursor for reductive amination (e.g., to generate amino derivatives) .
- tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Substituent Diversity in Phenoxy Derivatives
Compounds with phenoxy substituents exhibit structure-activity relationship (SAR) trends in kinase inhibition:
- tert-Butyl 3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (67l) Activity: 4-Cyanophenoxy enhances potency due to electron-withdrawing effects .
- tert-Butyl 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (75a) Activity: Pyrazinyloxy improves selectivity for non-classical kinase targets .
Biological Activity
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by an azabicyclo[3.2.1]octane core, which contributes to its interaction with various biological targets. The molecular formula is , with a molecular weight of 266.37 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Molecular Formula | C15H26N2O2 |
| Molecular Weight | 266.37 g/mol |
| CAS Number | 2241139-84-2 |
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.
Key Mechanisms:
- Receptor Modulation : The compound acts as a ligand for nAChRs, modulating their activity, which can influence neurotransmitter release and neuronal excitability.
- Protein Interaction Disruption : As a macrocyclic compound, it is hypothesized to disrupt specific protein-protein interactions, potentially affecting signaling pathways involved in pain and anxiety responses .
Biological Activity Insights
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological activities, including analgesic and anti-inflammatory effects.
Case Studies and Research Findings
- Nociceptive Response Modulation : A study demonstrated that derivatives of azabicyclo[3.2.1]octanes showed significant inhibition of nociceptive responses in animal models, suggesting potential applications in pain management .
- Anti-inflammatory Properties : Another investigation highlighted the ability of related compounds to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response, thereby prolonging the action of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane | NOP receptor agonist | Modulates nociceptive pathways |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane | Antinociceptive effects | Inhibits specific receptor interactions |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves enantioselective construction methods from acyclic precursors, focusing on achieving the desired stereochemistry essential for biological activity.
Common Reactions:
- Oxidation : Can introduce functional groups that may enhance receptor binding.
- Reduction : Alters oxidation states which can modify biological activity.
- Substitution : Allows for the introduction of various functional groups to optimize activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a precursor) can undergo alkylation with allyl bromide under basic conditions. Evidence from similar syntheses shows that yields vary significantly (e.g., 50% in vs. 98% in ), depending on solvents (DCM, TFE), catalysts (e.g., sodium triacetoxyborohydride), and temperature . Optimization of stoichiometry, solvent polarity, and reaction time is critical.
Q. How can researchers confirm the stereochemical purity and structural integrity of this bicyclic compound?
- Methodological Answer : Chiral HPLC and X-ray crystallography are preferred for stereochemical validation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves regiochemistry and allyl group orientation. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₂H₂₂N₂O₂, MW 226.32 g/mol in ). Purity ≥95% is achievable via flash chromatography or recrystallization, as noted in and .
Advanced Research Questions
Q. How does this compound serve as a building block in kinase inhibitor or protein degrader development?
- Methodological Answer : The bicyclic scaffold mimics bioactive conformations in drug discovery. For instance, derivatives of 8-azabicyclo[3.2.1]octane are used in pan-Ras inhibitors ( ) and cereblon-based molecular glues ( ). Functionalization at the 3-amino or allyl group enables covalent binding or proteolysis-targeting chimera (PROTAC) design. Structure-activity relationship (SAR) studies require coupling with heterocycles (e.g., chloropyrimidine in ) and pharmacophore modeling .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies (e.g., 50% vs. 98% yields) arise from divergent reaction setups. Systematic analysis includes:
- Catalyst screening : uses sodium triacetoxyborohydride for reductive amination, while other methods may require palladium catalysts.
- Solvent effects : Polar aprotic solvents (TFE, DCE) enhance reactivity in and .
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions.
Reproducibility requires detailed protocols for stoichiometry, purification, and inert atmosphere .
Q. How can researchers leverage this compound to study conformational dynamics in target proteins?
- Methodological Answer : The rigid bicyclic core stabilizes protein-ligand interactions. Isotopic labeling (e.g., ¹⁵N at the amino group) enables NMR-based binding assays. Molecular dynamics (MD) simulations paired with cryo-EM or SPR (surface plasmon resonance) quantify affinity for active/inactive protein states, as demonstrated in Ras inhibitor studies ( ). Allyl group modifications (e.g., fluorination) further probe steric and electronic effects .
Key Considerations for Experimental Design
- Stereochemical control : Use enantiopure precursors (e.g., (1S,5S)-configured amine in ) to avoid racemization .
- Scalability : Replace hazardous reagents (e.g., DCE in ) with greener alternatives (e.g., MeCN/H₂O mixtures).
- Analytical rigor : Validate purity via orthogonal methods (HPLC, NMR, melting point in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
